molecular formula C13H14O2 B1423724 Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate CAS No. 28002-99-5

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

Cat. No. B1423724
CAS RN: 28002-99-5
M. Wt: 202.25 g/mol
InChI Key: KRGWQDMTJGWQFM-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, also known as ethyl 2-(1-indenylidene)acetate, is a highly reactive organic compound with a unique structure that has attracted interest in diverse fields. It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate . It is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is 1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ . This compound is a powder in its physical form .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s known that similar compounds have been used in the construction of high-performance organic solar cells .


Physical And Chemical Properties Analysis

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is a powder . It has a molecular weight of 202.25 g/mol . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Biosensing

Indane derivatives like Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate can be used in biosensing applications due to their ability to interact with biological molecules. This interaction can be used to detect the presence of specific substances or changes in biological systems .

Bioactivity

Compounds related to Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate have been reported to exhibit various bioactivities. For example, indole derivatives have shown potential as anti-HIV agents through molecular docking studies .

Bioimaging

The unique structural properties of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate may lend itself to bioimaging applications. Indane derivatives can be used as contrast agents or fluorescent markers in medical imaging techniques .

Electronics

Indane derivatives are also explored for their electronic applications. They can be used in the development of photovoltaic materials due to their charge transfer properties .

Photopolymerization

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate could potentially be used in photopolymerization processes. Indane-1,3-dione, a related compound, has been utilized for this purpose due to its reactivity under light exposure .

Synthetic Strategies

This compound can serve as a versatile building block in synthetic chemistry. It can be used to create a variety of derivatives with different properties and applications .

Future Directions

While specific future directions for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s worth noting that similar compounds have been used in the development of organic solar cells . This suggests potential future applications in the field of renewable energy.

properties

IUPAC Name

ethyl 2-(2,3-dihydroinden-1-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWQDMTJGWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694969
Record name Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

CAS RN

28002-99-5
Record name Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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